molecular formula C27H22O B15240847 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one

3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one

Cat. No.: B15240847
M. Wt: 362.5 g/mol
InChI Key: ATXZIRIZVDZMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is an organic compound characterized by its complex structure consisting of a biphenyl group attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the biphenyl to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    Diphenylmethane: Consists of two phenyl groups attached to a central methane carbon.

    Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is unique due to its combination of a biphenyl group with a diphenylpropanone backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C27H22O

Molecular Weight

362.5 g/mol

IUPAC Name

1,3-diphenyl-3-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C27H22O/c28-27(25-14-8-3-9-15-25)20-26(23-12-6-2-7-13-23)24-18-16-22(17-19-24)21-10-4-1-5-11-21/h1-19,26H,20H2

InChI Key

ATXZIRIZVDZMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.